molecular formula C6H7F2N3 B2747828 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine CAS No. 2173998-94-0

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine

Cat. No.: B2747828
CAS No.: 2173998-94-0
M. Wt: 159.14
InChI Key: USFKMWKVPXOXSI-UHFFFAOYSA-N
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Description

“1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine” is a chemical compound with a molecular weight of 159.14 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound has a difluorocyclopropyl group attached to the pyrazole ring .


Synthesis Analysis

The synthesis of difluorocyclopropyl derivatives has been a topic of interest in organic chemistry . The preparation and properties of 1,1-difluorocyclopropane derivatives have been reviewed, highlighting the importance of these compounds in synthesis . The role of fluorine substituents in both ring-forming and ring-opening reactions has been examined .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2 . This indicates that the compound contains a pyrazole ring with a difluorocyclopropyl group attached to it .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 54-56 degrees Celsius . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is involved in the synthesis and characterization of various organic compounds. A study by Titi et al. (2020) focused on the synthesis of pyrazole derivatives and their characterization through techniques like X-ray crystallography, FT-IR, UV–visible spectroscopy, and NMR spectroscopy. These pyrazole derivatives have shown potential in biological activities against breast cancer and microbes (Titi et al., 2020).

2. Development of Antimicrobial Agents

Pyrazol-5-amine derivatives, including this compound, have been synthesized as antimicrobial agents. A study by Raju et al. (2010) demonstrated the antibacterial and antifungal activities of these derivatives, establishing potential structure–activity relationships (SARs) for therapeutic efficacy (Raju et al., 2010).

3. Application in Catalysis

Sidhom et al. (2018) explored the use of pyrazole derivatives bearing a cyclopropyl group at the C3 position in palladium-catalyzed direct arylation. This study highlighted the potential of these compounds in catalytic applications, showing their efficiency in regioselective C4-arylation of pyrazoles without the decomposition of the cyclopropyl unit (Sidhom et al., 2018).

4. Drug Discovery and Antitumor Activity

In drug discovery, pyrazole derivatives are of significant interest. Ma et al. (2020) reported on the design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives. These compounds exhibited promising antitumor activities, suggesting their potential in developing novel antitumor drugs (Ma et al., 2020).

5. Exploration in Organic Synthesis Techniques

The molecule has been employed in various organic synthesis techniques. For instance, Law et al. (2019) developed a microwave-assisted process for preparing 1-aryl-1H-pyrazole-5-amines, demonstrating the efficiency and utility of this approach in producing compounds with applications ranging from pesticides to chemotherapeutics (Law et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The number of medicinal preparations containing at least one fluorine atom in the structure is now very high . Future studies will be important in establishing the role of selective, allosteric TYK2 inhibition in the management of IBD .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)3-4(6)11-2-1-5(9)10-11/h1-2,4H,3H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFKMWKVPXOXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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